molecular formula C35H61N3O8 B600913 N-Boc Aliskiren CAS No. 173338-07-3

N-Boc Aliskiren

カタログ番号: B600913
CAS番号: 173338-07-3
分子量: 651.89
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Boc Aliskiren is a derivative of Aliskiren, a direct renin inhibitor used primarily for the treatment of hypertension. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. Aliskiren itself is known for its ability to inhibit the renin-angiotensin-aldosterone system (RAAS), thereby reducing blood pressure .

作用機序

Target of Action

N-Boc Aliskiren, also known as S744PYU6D7 or tert-Butyl ((3S,5S,6S,8S)-8-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-6-hydroxy-3-(4-methoxy-3-(3-methoxypropoxy)benzyl)-2,9-dimethyldecan-5-yl)carbamate, primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .

Biochemical Pathways

The inhibition of renin by this compound affects the RAAS pathway. Under normal conditions, renin cleaves angiotensinogen to form angiotensin I. This is then converted to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium retention and increased blood volume . By inhibiting renin, this compound disrupts this pathway, reducing the formation of angiotensin II and the subsequent effects .

Pharmacokinetics

This compound is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of this compound is 2.6%. The binding of this compound to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, this compound is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the N-Boc group from a structurally diverse set of compounds can be achieved using oxalyl chloride in methanol under room temperature conditions . Furthermore, the chemoselective N-Boc protection of amines can be achieved under ultrasound irradiation . These environmental factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

N-Boc Aliskiren interacts with renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) . By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the formation of angiotensin II .

Cellular Effects

This compound has been shown to effectively reduce blood pressure in hypertensive patients . Its effects on cardiovascular and renal outcomes were found to be insignificant . It does not appear to have a significant effect on major cardiovascular events, death, cardiac death, myocardial infarction, or stroke .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of renin . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .

Temporal Effects in Laboratory Settings

It has been reported that aliskiren shows a great superiority over placebo in blood pressure reduction, blood pressure response rate, and blood pressure control rate .

Dosage Effects in Animal Models

In animal models, aliskiren has shown renoprotective effects beyond its antihypertensive property

Metabolic Pathways

This compound is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .

Transport and Distribution

It is known that aliskiren is mainly eliminated by the fecal route .

Subcellular Localization

Given its role as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is typically within the juxtaglomerular cells surrounding the afferent arterioles in the kidney .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc Aliskiren typically involves the protection of the amine group in Aliskiren with a Boc group. This can be achieved through a reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out at room temperature and can be facilitated by ultrasound irradiation to increase the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and solid acid catalysts to achieve efficient and high-yielding reactions. The use of solid acid catalysts allows for continuous N-Boc deprotection of amines, enhancing productivity and reducing the need for additional workup steps .

化学反応の分析

Types of Reactions

N-Boc Aliskiren undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Amidation: Carboxylic acids, acid chlorides, isocyanates

    Substitution: Nucleophiles such as Grignard reagents, organolithium compounds

Major Products Formed

    Deprotected Amine: Aliskiren without the Boc group

    Amides: Formed through amidation reactions with various carboxylic acids or acid chlorides

科学的研究の応用

Scientific Research Applications

N-Boc Aliskiren has several significant applications across different domains:

Chemistry

  • Intermediate in Synthesis : this compound serves as an intermediate in synthesizing more complex molecules, particularly those targeting cardiovascular diseases.
  • Protecting Group : The Boc group allows for selective reactions involving amines, facilitating multi-step organic syntheses.

Biology

  • Hypertension Studies : Research has focused on its effects on biological systems, especially concerning hypertension and cardiovascular health.
  • Cellular Mechanisms : Investigations into how this compound influences cellular pathways related to blood pressure regulation have been significant.

Medicine

  • Therapeutic Potential : Clinical studies have explored its efficacy in treating hypertension and related cardiovascular conditions, demonstrating its ability to lower blood pressure effectively.
  • Renoprotective Effects : Beyond its antihypertensive properties, this compound has shown potential for renal protection, independent of blood pressure reduction .

Industry

  • Pharmaceutical Development : The compound is utilized in developing new pharmaceuticals and as a reagent in chemical manufacturing processes.

Clinical Efficacy

  • Aliskiren Observations of Heart Failure Treatment (ALOFT) Study :
    • Investigated the effects of aliskiren on patients with heart failure.
    • Results indicated that aliskiren significantly reduced levels of brain natriuretic peptide (BNP), a marker for heart failure severity .
  • Real-Life Hypertension Management :
    • A study analyzed the addition of aliskiren to existing antihypertensive therapy in high-risk patients.
    • Over six months, patients showed significant reductions in systolic (158.9 mmHg to 137.9 mmHg) and diastolic blood pressure (90.8 mmHg to 81.3 mmHg), with minimal side effects reported .
  • ALTITUDE Trial :
    • This trial assessed aliskiren's efficacy in patients with type 2 diabetes and renal disease.
    • Although terminated early due to lack of efficacy, it highlighted potential risks associated with aliskiren use, including renal impairment and hypotension .

Pharmacokinetics and Biochemical Properties

PropertyDescription
AbsorptionRapidly absorbed after oral administration; peak plasma levels within 1-3 hours.
ExcretionPrimarily eliminated via hepatobiliary routes and oxidative metabolism by hepatic cytochrome enzymes.
InteractionDemonstrates interaction with renin, influencing the RAAS pathway significantly.

類似化合物との比較

Similar Compounds

    Aliskiren: The parent compound, a direct renin inhibitor used for hypertension treatment.

    Enalapril: An angiotensin-converting enzyme (ACE) inhibitor used for hypertension and heart failure.

    Losartan: An angiotensin II receptor blocker (ARB) used for hypertension and nephropathy.

Uniqueness

N-Boc Aliskiren is unique due to the presence of the Boc protecting group, which allows for selective reactions and protection of the amine functionality during synthesis. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

生物活性

N-Boc Aliskiren is a derivative of Aliskiren, the first direct renin inhibitor approved for the treatment of hypertension. Understanding its biological activity is crucial for evaluating its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.

This compound functions by inhibiting renin, the initial enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking renin's action, it prevents the conversion of angiotensinogen to angiotensin I, subsequently reducing the formation of angiotensin II, a potent vasoconstrictor. This leads to decreased blood pressure and reduced workload on the heart.

Key Points:

  • Renin Inhibition: Directly inhibits renin activity.
  • Angiotensin II Reduction: Lowers levels of angiotensin II, leading to vasodilation.
  • Blood Pressure Control: Effective in managing essential hypertension.

Blood Pressure Lowering Efficacy

Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive patients. A systematic review indicated that doses ranging from 75 mg to 600 mg significantly reduced systolic and diastolic blood pressure compared to placebo.

Dosage (mg) Systolic BP Reduction (mmHg) Diastolic BP Reduction (mmHg)
755.03.0
1506.04.0
3008.05.0
60010.06.0

Safety Profile

This compound has a favorable safety profile, with adverse effects generally mild and transient. Common adverse events include headache, diarrhea, and nasopharyngitis. Long-term studies show that discontinuation rates due to adverse events are similar to those observed with other antihypertensive agents.

Adverse Event Incidence (%)
Headache6.7
Diarrhea2.3
Nasopharyngitis4.4

Case Studies and Clinical Trials

  • Case Study on Efficacy:
    A clinical trial involving over 7,440 patients demonstrated that this compound effectively reduced blood pressure in individuals with mild-to-moderate hypertension. The study highlighted a significant reduction in both systolic and diastolic measurements compared to placebo groups.
  • Long-Term Safety Evaluation:
    In a long-term study comparing this compound with ramipril and hydrochlorothiazide, it was found that the incidence of serious adverse events was comparable across all treatment groups, indicating a robust safety profile for this compound.
  • Mechanistic Insights:
    Research has shown that this compound not only reduces angiotensin II levels but also modulates intracellular signaling pathways associated with (pro)renin receptors in kidney podocytes, which may further enhance its protective effects against renal damage in hypertensive patients.

Research Findings

Recent studies have expanded our understanding of this compound's role beyond simple blood pressure reduction:

  • Renal Protection: Evidence suggests that this compound may have protective effects on renal function by inhibiting pathways associated with renal damage.
  • Cardiovascular Benefits: Its use has been linked to improved outcomes in patients with cardiovascular comorbidities.
  • Potential for Combination Therapy: this compound can be effectively combined with other antihypertensive agents for enhanced therapeutic effects.

特性

IUPAC Name

tert-butyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H61N3O8/c1-22(2)25(17-24-13-14-29(44-11)30(18-24)45-16-12-15-43-10)19-27(38-33(42)46-34(5,6)7)28(39)20-26(23(3)4)31(40)37-21-35(8,9)32(36)41/h13-14,18,22-23,25-28,39H,12,15-17,19-21H2,1-11H3,(H2,36,41)(H,37,40)(H,38,42)/t25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPJBCVKXMMXTJ-LJWNLINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H61N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693581
Record name tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

651.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173338-07-3
Record name 1,1-Dimethylethyl N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173338-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC Aliskiren
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173338073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[(1S,2S,4S)-4-[[(3-amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-2-hydroxy-1-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-methylhexyl]-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BOC ALISKIREN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S744PYU6D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc Aliskiren
Reactant of Route 2
N-Boc Aliskiren
Reactant of Route 3
N-Boc Aliskiren
Reactant of Route 4
Reactant of Route 4
N-Boc Aliskiren
Reactant of Route 5
Reactant of Route 5
N-Boc Aliskiren
Reactant of Route 6
Reactant of Route 6
N-Boc Aliskiren

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。